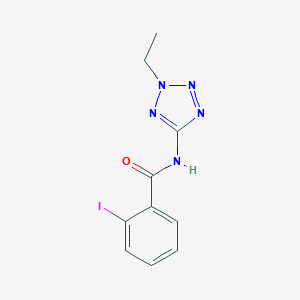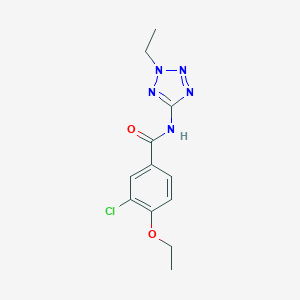
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a synthetic compound that belongs to the class of benzodioxole derivatives.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, it has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a multi-targeted pharmacological agent. It can modulate various signaling pathways and enzymes involved in different disease states. However, one limitation is its low solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 2-naphthol with acenaphthenequinone in the presence of a Lewis acid catalyst to form 1,2-dihydroacenaphthylen-5-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base to form the final product, N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H15NO3 |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15NO3/c22-20(14-7-9-17-18(10-14)24-11-23-17)21-16-8-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-10H,4-5,11H2,(H,21,22) |
Clé InChI |
WGAWSZBXCOHNIA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)


